2-chloro-6-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O/c1-12-10-16(13-4-3-7-21-11-13)23-24(12)9-8-22-18(25)17-14(19)5-2-6-15(17)20/h2-7,10-11H,8-9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWMOJWPIBCQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(C=CC=C2Cl)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-6-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C17H18ClFN4
- Molecular Weight : 330.7 g/mol
The structure comprises a benzamide core substituted with a chloro and fluoro group, along with a pyridine and pyrazole moiety, which are often associated with biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly its anticancer properties. The following sections detail specific findings from various research studies.
Anticancer Activity
- Cell Line Studies :
- The compound has been tested against several cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). It exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition at micromolar concentrations (3.79 µM for MCF7, 12.50 µM for SF-268, and 42.30 µM for NCI-H460) .
- Mechanism of Action :
Inhibition of Kinases
The compound's structural features suggest potential as an inhibitor of various kinases involved in cancer progression:
- CDK2 Inhibition : Some derivatives have been reported to inhibit CDK2 with IC50 values as low as 0.067 µM, suggesting that modifications to the core structure can enhance kinase inhibition .
Data Tables
| Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF7 | 3.79 | |
| Anticancer Activity | SF-268 | 12.50 | |
| Anticancer Activity | NCI-H460 | 42.30 | |
| CDK2 Inhibition | Various | 0.067 |
Case Studies
Several case studies illustrate the effectiveness of related compounds in preclinical settings:
- Study on Pyrazole Derivatives :
- Combination Therapy Potential :
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide core with a 3,4-dimethoxyphenethylamine side chain.
- Key Differences :
- Substituents : Rip-B lacks halogens but includes methoxy groups (electron-donating) on the phenyl ring, contrasting with the electron-withdrawing Cl/F in the target compound.
- Side Chain : The ethyl linker in the target compound connects to a pyrazole-pyridine system, whereas Rip-B uses a dimethoxyphenethyl group.
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
- Implications : Methoxy groups increase lipophilicity but may reduce metabolic stability compared to halogenated analogues.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)
- Structure : 2-hydroxybenzamide with a 3,4-methoxyphenethylamine side chain.
- Synthetic Yield: Lower yield (34%) compared to Rip-B, possibly due to steric or electronic effects of the hydroxyl group .
- Physicochemical Properties : Higher melting point (96°C vs. 90°C for Rip-B), likely due to intermolecular hydrogen bonding .
2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (478039-51-9)
- Structure : Chlorobenzamide linked to a pyridinylpyrimidine moiety.
- Key Differences: Heterocyclic System: The pyridinylpyrimidine group offers a larger π-system and multiple hydrogen-bonding sites compared to the target compound’s pyrazole-pyridine system.
Key Observations:
Halogenation vs. Methoxylation :
- The target compound’s Cl/F substituents likely increase electrophilicity and metabolic resistance compared to Rip-B’s methoxy groups.
- Hydroxyl groups (Rip-D) introduce polarity but may reduce synthetic efficiency (lower yield).
Synthetic Accessibility :
- Amide coupling (as in Rip-B/Rip-D) is a common route for benzamides, but yields vary with substituent reactivity.
Q & A
Basic Questions
Q. What are the key synthetic methodologies for preparing 2-chloro-6-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide?
- Answer : The synthesis typically involves coupling reactions between halogenated benzamide precursors and pyrazole intermediates. For example, nucleophilic substitution reactions using K₂CO₃ in polar aprotic solvents like dimethylformamide (DMF) are common for introducing ethyl-linked pyrazole moieties . Mannich reactions may also be employed to functionalize the pyridinylpyrazole core, as demonstrated in analogous compounds . Purification often involves column chromatography or recrystallization.
Q. Which analytical techniques are critical for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are essential for structural confirmation and purity assessment (>98%) . Mass spectrometry (MS) provides molecular weight validation, while X-ray diffraction (XRD) resolves crystallographic ambiguities in cases of stereochemical complexity .
Q. How can researchers verify the stability of this compound under experimental conditions?
- Answer : Accelerated stability studies under varying pH, temperature, and light exposure are recommended. For instance, buffer solutions (e.g., pH 6.5 ammonium acetate) can simulate biological assay conditions, and degradation products are analyzed via LC-MS . Environmental fate studies, such as those evaluating abiotic/biotic transformations, provide additional stability insights .
Advanced Research Questions
Q. What strategies address low yields during the introduction of the pyridinylpyrazole moiety?
- Answer : Optimize reaction conditions by testing alternative bases (e.g., Cs₂CO₃ for enhanced nucleophilicity) or catalysts (e.g., Pd-mediated cross-coupling for regioselectivity). Solvent effects (e.g., switching from DMF to acetonitrile) and temperature gradients (room temperature vs. reflux) can also improve yields . Comparative analysis of analogous syntheses, such as triazolothiadiazine derivatives, provides further optimization clues .
Q. How can contradictory bioactivity data across studies be reconciled?
- Answer : Discrepancies may arise from impurities, assay conditions, or cellular models. Validate purity via orthogonal methods (HPLC + NMR) . Standardize bioassays using positive controls (e.g., kinase inhibitors for enzyme inhibition studies) and replicate experiments in multiple cell lines. For example, antioxidant activity protocols from phenolic compound analyses offer a framework for minimizing variability .
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR)?
- Answer :
- Computational : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases. Physicochemical properties (LogP, solubility) are modeled using tools like ACD/Labs Percepta .
- Experimental : Synthesize analogs with modified substituents (e.g., replacing chloro/fluoro groups or varying pyridine positions) and evaluate bioactivity. Salt formation (e.g., carboxylic acid salts) can enhance solubility for in vivo testing .
Q. How should researchers design in vivo efficacy studies for this compound?
- Answer : Adopt randomized block designs with split-plot arrangements to account for variables like dosage and administration routes . Include pharmacokinetic profiling (plasma half-life, tissue distribution) and toxicity endpoints (e.g., liver/kidney function). Environmental impact assessments, such as ecotoxicological studies on model organisms, provide parallel safety data .
Q. What methods resolve ambiguities in stereochemical configuration?
- Answer : Chiral HPLC with polysaccharide-based columns separates enantiomers. Absolute configuration is confirmed via single-crystal XRD or circular dichroism (CD) spectroscopy. For example, stereocenters in related bicyclic amines were resolved using these methods .
Methodological Notes
- Data Reproducibility : Replicate syntheses and assays across independent labs to confirm findings.
- Ethical Compliance : Adhere to guidelines for chemical safety (e.g., fume hood use) and animal welfare in pharmacological studies.
- Cross-Disciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and biological testing for robust SAR development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
